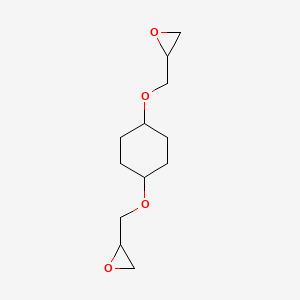

1,4-Bis(glycidyloxy)cyclohexane

Vue d'ensemble

Description

1,4-Bis(glycidyloxy)cyclohexane, also known as 1,4-Cyclohexanedimethanol diglycidyl ether, is a technical grade compound . It has the empirical formula C14H24O4 and a molecular weight of 256.34 . It contains a total of 38 bonds, including 18 non-H bonds, 6 rotatable bonds, 2 three-membered rings, 1 six-membered ring, 4 aliphatic ethers, and 2 Oxiranes .

Synthesis Analysis

The manufacturing process involves reacting cyclohexanedimethanol with epichlorohydrin, using a Lewis acid as a catalyst, to form a halohydrin. This is followed by washing with sodium hydroxide in a dehydrochlorination step to form the epoxide rings .Molecular Structure Analysis

The molecular structure of 1,4-Bis(glycidyloxy)cyclohexane includes a six-membered cyclohexane ring with two glycidyloxy groups attached at the 1 and 4 positions .Chemical Reactions Analysis

1,4-Bis(glycidyloxy)cyclohexane can participate in photopolymerization reactions. For instance, it can be cross-linked with different reactive diluents using a mixture of triarylsulfonium hexafluoroantimonates as a photoinitiator .Physical And Chemical Properties Analysis

1,4-Bis(glycidyloxy)cyclohexane has a vapor density greater than 1 (vs air), a vapor pressure of 11.4 mmHg at 25 °C, a refractive index (n20/D) of 1.481 (lit.), and a density of 1.1 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Polymer Industry Applications

1,4-Cyclohexanedimethanol (CHDM), a derivative of 1,4-Bis(glycidyloxy)cyclohexane, is highly valued in the polymer industry. It is used as a monomer, particularly in the production of polyesters. A notable use is in the conversion of waste PET (Polyethylene terephthalate) through glycolysis, offering a sustainable approach in polymer recycling. The one-pot conversion method using catalysts like RuPtSn/Al2O3 shows promise due to its high yield and conversion rate (Hou et al., 2016).

Development of Epoxy Resins

Epoxy monomers containing cycloaliphatic hydrocarbons, such as 1,4-bis(4-(N,N-diglycidylamino)phenoxy)cyclohexane, have been synthesized and used to create highly crosslinked thermosets. These materials exhibit good thermal stability and high glass transition temperatures due to their densely crosslinked structure. The introduction of cycloaliphatic hydrocarbons into these resins has been shown to improve performance (Lingqian et al., 2016).

Novel Fluorine-Containing Alicyclic Diepoxide Resin

The synthesis of fluorine-containing alicyclic diepoxide resins, such as CHEP, has been achieved. These resins demonstrate unique properties like low refractive index and high optical transparency, making them suitable for applications in areas requiring clear and durable materials. The ability to cure these resins through heat or UV irradiation adds to their versatility (T. Maruno et al., 1996).

Photocross-linking Applications

Glycerol diglycidyl ether, related to 1,4-Bis(glycidyloxy)cyclohexane, is used in photocross-linking processes. The polymers created through this method have varied mechanical, thermal, and biodegradable properties depending on the chemical structure and concentration of the reactive diluents used. This application is significant in the development of new materials with tailored properties (Sigita Kasetaite et al., 2015).

Catalysis and Oxidation Processes

Cyclohexane-1,4-dicarboxylate derivatives have been used in catalytic studies, particularly in the efficient oxidation of cyclohexane. This demonstrates the potential of such compounds in catalytic applications, leading to significant yields of industrial-relevant chemicals like cyclohexanol and cyclohexanone (S. Hazra et al., 2014).

Mécanisme D'action

While the specific mechanism of action for 1,4-Bis(glycidyloxy)cyclohexane is not explicitly mentioned in the search results, it’s known that epoxides like glycidyl ethers can react with a variety of nucleophiles, opening the epoxide ring. This property is often utilized in polymerization reactions .

Orientations Futures

While specific future directions for 1,4-Bis(glycidyloxy)cyclohexane were not found in the search results, there is ongoing research into the use of similar compounds in the synthesis of polymers. For instance, glycerol diglycidyl ether, a compound with a similar structure, has been studied for its potential in creating cross-linked polymers through photopolymerization . This suggests that 1,4-Bis(glycidyloxy)cyclohexane could also have potential applications in this area.

Propriétés

IUPAC Name |

2-[[4-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUBDTHCAMOZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1OCC2CO2)OCC3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608044 | |

| Record name | 2,2'-[Cyclohexane-1,4-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(glycidyloxy)cyclohexane | |

CAS RN |

16850-39-8 | |

| Record name | 2,2'-[Cyclohexane-1,4-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3048343.png)

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene](/img/structure/B3048352.png)

![Bis[4-(glycidyloxy)phenyl] sulfide](/img/structure/B3048358.png)